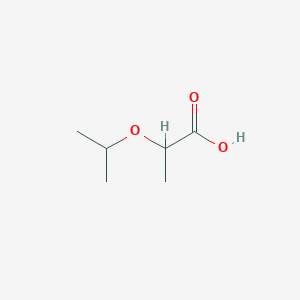

2-Isopropoxypropanoic acid

Cat. No. B1285087

Key on ui cas rn:

79885-46-4

M. Wt: 132.16 g/mol

InChI Key: MWDCBSZUHUONCE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04314842

Procedure details

A 500 milliliter, 3-neck flask equipped with a magnetic stirrer, thermometer, addition funnel, condenser and nitrogen bubbler was charged with 250 milliliters of dry isopropyl alcohol. Sodium metal (7.1 grams, 0.31 mole) in small pieces was added and the solution was heated to reflux to complete the reaction. After cooling to 60° C., 54.3 grams (0.30 mole) of ethyl 2-bromopropionate in 50 milliliters of isopropanol was added dropwise over a 20 minute period, and then the solution was refluxed for 2 hours, and left standing overnight. One hundred fifty (150) milliliters of water and 13.0 grams of sodium hydroxide pellets were added and then the mixture was distilled at 90° C., then cooled in an ice bath and acidified to pH2 with concentrated hydrochloric acid. The oil phase which formed was extracted with 150 milliliters of dichloromethane, CH2Cl2, and the extract was dried over anhydrous magnesium sulfate, filtered and topped on a roto-vac at 70° C. to yield 27.8 grams of a pale yellow viscous liquid of 2-(1-methylethoxy)propanoic acid.

[Compound]

Name

( 150 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Na].Br[CH:3]([CH3:9])[C:4]([O:6]CC)=[O:5].O.[OH-].[Na+].[CH:13]([OH:16])([CH3:15])[CH3:14]>>[CH3:14][CH:13]([O:16][CH:3]([CH3:9])[C:4]([OH:6])=[O:5])[CH3:15] |f:3.4,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

54.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OCC)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Step Three

[Compound]

|

Name

|

( 150 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 milliliter, 3-neck flask equipped with a magnetic stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, addition funnel, condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was refluxed for 2 hours

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the mixture was distilled at 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil phase which formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with 150 milliliters of dichloromethane, CH2Cl2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the extract was dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

topped on a roto-vac at 70° C.

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)OC(C(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |